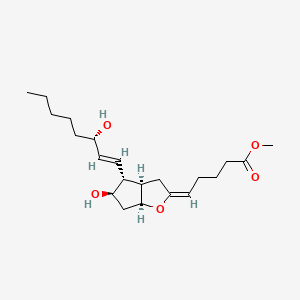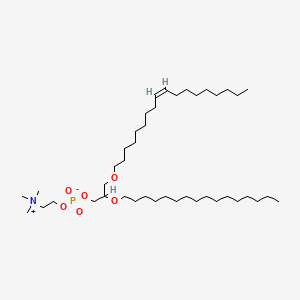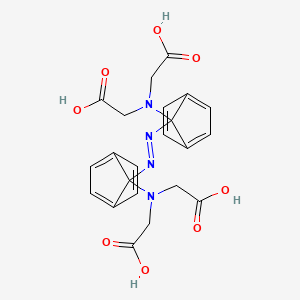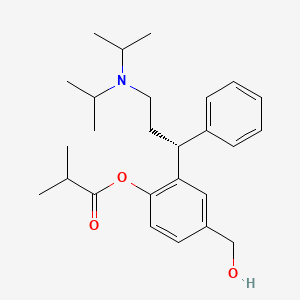
Fesoterodine
描述
Fesoterodine is an antimuscarinic agent used primarily in the treatment of overactive bladder syndrome. It is marketed under the brand name Toviaz and was developed by Schwarz Pharma AG. This compound is a prodrug, meaning it is metabolized in the body to produce its active form, 5-hydroxymethyl tolterodine, which exerts the therapeutic effects .
作用机制
Target of Action
Fesoterodine primarily targets muscarinic receptors , which play a crucial role in the contraction of urinary bladder smooth muscle . These receptors are part of the cholinergic system and are involved in various physiological functions, including the regulation of heart rate, smooth muscle contraction, and glandular secretion.
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is the cholinergic pathway . In this pathway, acetylcholine binds to muscarinic receptors to mediate various physiological responses, including bladder contraction . By acting as a competitive antagonist at these receptors, this compound disrupts this pathway, leading to decreased bladder contraction .
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties for once-daily dosing . After oral administration, it is well absorbed and rapidly and extensively hydrolyzed by nonspecific esterases to its active metabolite, 5-hydroxymethyl tolterodine . This active metabolite is responsible for the antimuscarinic activity of this compound . The systemic exposure to 5-hydroxymethyl tolterodine increases proportionally with dose .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of food can increase the active metabolite of this compound’s AUC (Area Under the Curve) by approximately 19% and Cmax (maximum serum concentration) by 18% . Additionally, the drug’s efficacy can be affected by the patient’s metabolic status. For example, systemic exposure to 5-hydroxymethyl tolterodine is about 2-fold higher in poor metabolizers compared with extensive metabolizers .
生化分析
Biochemical Properties
Fesoterodine plays a crucial role in biochemical reactions by acting as a competitive antagonist at muscarinic receptors. Once ingested, this compound is hydrolyzed by plasma esterases to its active metabolite, 5-hydroxymethyl tolterodine. This metabolite exhibits antimuscarinic activity by binding to muscarinic receptors, particularly the M2 and M3 subtypes, which are involved in bladder contraction and salivation . By inhibiting these receptors, this compound reduces detrusor pressure and bladder contractions, thereby alleviating symptoms of overactive bladder.
Cellular Effects
This compound influences various cellular processes, particularly in the urinary bladder. It inhibits bladder muscle contractions by blocking muscarinic receptors, leading to a decrease in detrusor pressure and an increase in bladder capacity . This action helps manage symptoms of urgency, frequency, and incontinence. Additionally, this compound may affect cell signaling pathways related to muscarinic receptor activity, although specific details on gene expression and cellular metabolism changes are less well-documented.
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to 5-hydroxymethyl tolterodine, which then acts as a competitive antagonist at muscarinic receptors . By binding to these receptors, it prevents acetylcholine from activating them, thereby inhibiting bladder contractions. This competitive antagonism at muscarinic receptors results in decreased detrusor pressure and reduced bladder contractions, ultimately leading to improved bladder control and reduced symptoms of overactive bladder.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The drug is rapidly hydrolyzed to its active metabolite, which then exerts its effects. Studies have shown that the efficacy of this compound can be observed within a few days of administration, with full therapeutic effects typically seen after one week . The stability and degradation of this compound in laboratory settings have not been extensively studied, but its active metabolite has a half-life of approximately 7-8 hours .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Studies have shown that higher doses of this compound result in more pronounced antimuscarinic effects, such as increased bladder capacity and reduced urinary frequency . At very high doses, this compound can cause adverse effects, including dry mouth, constipation, and blurred vision . These findings highlight the importance of dose optimization to achieve therapeutic benefits while minimizing side effects.
Metabolic Pathways
This compound is metabolized primarily in the liver through two major pathways involving the cytochrome P450 enzymes CYP2D6 and CYP3A4 . After oral administration, this compound is rapidly hydrolyzed to its active metabolite, 5-hydroxymethyl tolterodine, which is further metabolized to inactive metabolites. The involvement of these enzymes in the metabolic pathways of this compound underscores the importance of considering potential drug interactions and individual variations in enzyme activity.
Transport and Distribution
This compound and its active metabolite are well-absorbed and distributed throughout the body. The active metabolite, 5-hydroxymethyl tolterodine, has a volume of distribution of approximately 169 liters . It is primarily bound to plasma proteins, including albumin and alpha-1-acid glycoprotein . The distribution of this compound within cells and tissues is influenced by its binding to these proteins, which affects its localization and accumulation.
Subcellular Localization
Given its role as a muscarinic receptor antagonist, it is likely that this compound exerts its effects at the cell membrane, where muscarinic receptors are located
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of fesoterodine involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:
Preparation of 5-hydroxymethyl tolterodine: This involves the oxidation of tolterodine to produce 5-hydroxymethyl tolterodine.
Esterification: The 5-hydroxymethyl tolterodine is then esterified with isobutyric acid to form this compound.
Industrial Production Methods: In industrial settings, this compound is often produced through a salification reaction with fumaric acid in an organic solvent, typically a ketone, at controlled temperatures. This method ensures high purity and yield of the final product .
化学反应分析
Types of Reactions: Fesoterodine undergoes several types of chemical reactions, including:
Common Reagents and Conditions:
Hydrolysis: This reaction occurs in the presence of plasma esterases under physiological conditions.
Major Products:
5-Hydroxymethyl tolterodine: The primary active metabolite produced from the hydrolysis of this compound.
Further oxidized metabolites: These are produced through the action of cytochrome P450 enzymes.
科学研究应用
Fesoterodine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
相似化合物的比较
Fesoterodine is often compared with other antimuscarinic agents used in the treatment of overactive bladder, such as:
Tolterodine: this compound is a prodrug of tolterodine and offers more flexible dosing options.
Oxybutynin: this compound is preferred over oxybutynin due to its better tolerability and fewer side effects.
Uniqueness: this compound’s uniqueness lies in its prodrug nature, which allows for more controlled and sustained release of the active metabolite, leading to improved therapeutic outcomes and patient compliance .
属性
IUPAC Name |
[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37NO3/c1-18(2)26(29)30-25-13-12-21(17-28)16-24(25)23(22-10-8-7-9-11-22)14-15-27(19(3)4)20(5)6/h7-13,16,18-20,23,28H,14-15,17H2,1-6H3/t23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCCSDBARQIPTGU-HSZRJFAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC1=C(C=C(C=C1)CO)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)OC1=C(C=C(C=C1)CO)[C@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80182853 | |
| Record name | Fesoterodine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80182853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Fesoterodine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015648 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Highly soluble | |
| Record name | Fesoterodine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06702 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Fesoterodine, once converted to its active metabolite, 5-hydroxymethyltolterodine, acts as a competitive antagonists at muscarinic receptors. This results in the inhibition of bladder contraction, decrease in detrusor pressure, and an incomplete emptying of the bladder. | |
| Record name | Fesoterodine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06702 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
286930-02-7, 286930-03-8 | |
| Record name | Fesoterodine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=286930-02-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fesoterodine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0286930027 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fesoterodine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06702 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fesoterodine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80182853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propanoic acid, 2- methyl-,2-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4- (hydroxymethyl)phenyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FESOTERODINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/621G617227 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Fesoterodine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015648 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


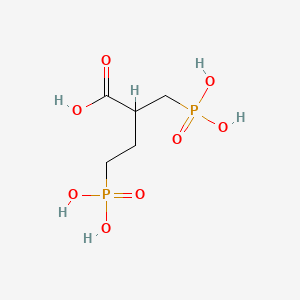
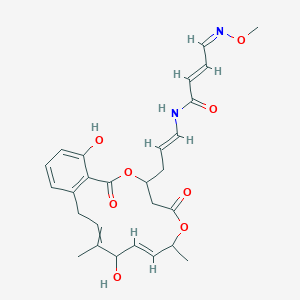
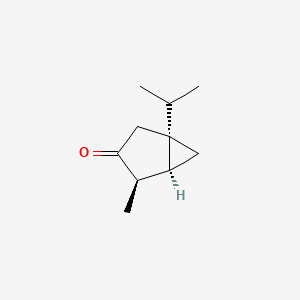
![(4R,4aS)-4-[2-(furan-3-yl)ethyl]-4-hydroxy-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydronaphthalen-1-one](/img/structure/B1237092.png)
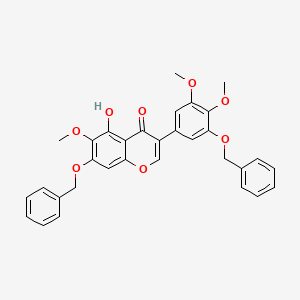
![3,7-dimethyl-1-oxaspiro[3.5]nonane;3,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran;5-methyl-2-propan-2-ylcyclohexan-1-ol;5-methyl-2-propan-2-ylcyclohexan-1-one;(5-methyl-2-propan-2-ylcyclohexyl) acetate;5-methyl-2-propan-2-ylidenecyclohexan-1-one](/img/structure/B1237095.png)
![(1S)-1-[5-[(3-fluorophenyl)methylthio]-1,3,4-oxadiazol-2-yl]-2-methyl-1-butanamine](/img/structure/B1237096.png)
![(Z)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]-1-pyridin-4-ylethanimine](/img/structure/B1237097.png)
![(4Z)-5-methyl-4-[(1-methylindol-3-yl)methylidene]-2-phenylpyrazol-3-one](/img/structure/B1237098.png)
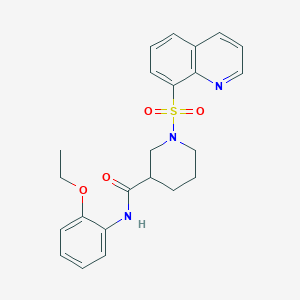
![(2,5,10-Triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-14-tricyclo[9.3.1.03,8]pentadec-11-enyl) 3-hydroxy-2-methylbutanoate](/img/structure/B1237102.png)
